molecular formula C14H8Cl2O4 B1604541 Bis(4-chlorobenzoyl) peroxide CAS No. 94-17-7

Bis(4-chlorobenzoyl) peroxide

Cat. No.: B1604541
CAS No.: 94-17-7
M. Wt: 311.1 g/mol
InChI Key: OXYKVVLTXXXVRT-UHFFFAOYSA-N
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Description

P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999)

Properties

CAS No.

94-17-7

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

(4-chlorobenzoyl) 4-chlorobenzenecarboperoxoate

InChI

InChI=1S/C14H8Cl2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

OXYKVVLTXXXVRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl

Color/Form

White, granular
Powde

density

greater than 1.1 at 68 °F (USCG, 1999)
Greater than 1.1 @ 20 °C (solid)

melting_point

137-138 °C

Other CAS No.

94-17-7

physical_description

P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999)

Pictograms

Explosive; Flammable; Irritant

shelf_life

Stable if below 80 °F

solubility

Insol in water;  sol in organic solvents

Origin of Product

United States

Scientific Research Applications

Crosslinking Agent in Silicone Rubber

BClBP is primarily used as a crosslinking agent in silicone rubber formulations. It facilitates the formation of three-dimensional networks within the polymer matrix, enhancing mechanical properties such as tensile strength and elasticity. The advantages of using BClBP include:

  • Low Foaming : Unlike some other crosslinking agents, BClBP does not produce gas during crosslinking, minimizing defects in molded products .
  • Controlled Decomposition : It has a relatively low decomposition temperature, allowing for effective processing at moderate temperatures .

Initiator for Radical Polymerization

BClBP serves as an initiator for free-radical polymerization of vinyl monomers. Its ability to generate free radicals upon thermal decomposition makes it suitable for synthesizing various polymers, including:

  • Acrylics
  • Styrenes
  • Vinyl esters

This application is critical in producing coatings, adhesives, and composites where rapid polymerization is desired .

Oxidizing Agent

Due to its strong oxidizing properties, BClBP can be utilized in chemical reactions requiring oxidation. It is effective in:

  • Bleaching Processes : Used in textile and paper industries to remove colorants.
  • Synthesis of Other Compounds : Acts as an oxidizing agent in organic synthesis reactions .

Case Study 1: Crosslinking Efficiency

A study evaluated the efficiency of BClBP compared to other peroxides in crosslinking silicone rubber. The results indicated that BClBP provided superior mechanical properties and thermal stability while minimizing blooming effects typically associated with other agents. The study highlighted the importance of optimizing the concentration of BClBP to achieve desired performance characteristics.

PropertyBClBPOther Peroxides
Tensile Strength (MPa)9.57.8
Elongation at Break (%)300250
Blooming EffectNonePresent

Case Study 2: Polymerization Kinetics

In another research project focusing on the kinetics of radical polymerization initiated by BClBP, it was found that varying the temperature significantly influenced the rate of polymerization. The study concluded that BClBP's decomposition rate could be finely tuned by adjusting processing temperatures, allowing for better control over molecular weight distribution in the resulting polymers.

Chemical Reactions Analysis

Thermal Decomposition and Radical Generation

Bis(4-chlorobenzoyl) peroxide undergoes homolytic cleavage of the oxygen-oxygen bond upon heating, generating reactive 4-chlorobenzoyloxy radicals:

(C6H4ClCO)2O22C6H4ClCO2(C_6H_4ClCO)_2O_2 \rightarrow 2 \cdot C_6H_4ClCO_2

  • Reaction Kinetics :

    • Half-life at 90°C: ~1 hour (inferred from analogous benzoyl peroxide kinetics) .

    • Decomposition accelerates exponentially with temperature, reaching full reactivity at 120–150°C .

Polymerization Initiation

The compound is employed to initiate radical polymerization of vinyl monomers (e.g., styrene, acrylates). Its chlorinated structure enhances solubility in organic solvents compared to non-halogenated peroxides .

Key Parameters for Polymerization

ParameterValue/DescriptionSource
Optimal Temperature80–120°C
Solvent CompatibilityAcetone, dimethylformamide, silicone oil
Radical EfficiencyHigher than benzoyl peroxide

Crosslinking in Silicone Rubbers

This compound is a critical crosslinking agent for silicone elastomers, enabling hot-air vulcanization (HAV) in industrial applications .

Reaction Mechanism

  • Radicals abstract hydrogen from methyl or vinyl groups in silicone chains.

  • Resulting silicone radicals combine to form crosslinks.

Performance Comparison

Peroxide TypeCrosslinking RatePost-Treatment RequiredStability
Bis(4-chlorobenzoyl)HighNoModerate
Bis(2,4-dichlorobenzoyl)Very HighYes (blooming issue)Low
Benzoyl peroxideModerateNoHigh

Data from indicates that the 4-chloro derivative avoids surface blooming (a whitening defect caused by decomposition byproducts), eliminating the need for post-heat treatment.

Critical Reaction Conditions

  • Molar Ratio : 4-Chlorobenzoyl chloride to H2O2H_2O_2 = 2:1–2:1.5 .

  • pH : 10–14 (maintained using NaOH) .

  • Temperature : 0–40°C to prevent premature decomposition .

Interaction with Co-Additives

Studies show synergistic effects with:

  • Triethylaluminum : Enhances radical yield in low-temperature polymerizations .

  • Silicone Oil : Stabilizes the peroxide as a paste (50% concentration) for safe handling .

Comparative Reactivity with Analogues

PropertyBis(4-chlorobenzoyl)BenzoylBis(2,4-dichlorobenzoyl)
Decomposition Temp (°C)90–12070–10080–110
Solubility in Silicone OilHighModerateHigh
Microbial InhibitionNone reportedNoneNone reported

The 4-chloro substitution balances reactivity and stability, making it preferable for applications requiring controlled crosslinking .

Preparation Methods

Reaction Conditions and Procedure

  • Reactants: 4-chlorobenzoyl chloride, ozone, and sodium hydroxide (30% aqueous solution).
  • Temperature: Low temperature control between 1°C to 30°C, with preferred ranges of 5°C to 10°C.
  • Reaction Time: Typically 1 to 10 hours, with optimized durations of 4 to 6 hours for best yields.
  • Molar Ratios: Benzoyl chloride : ozone : sodium hydroxide molar ratios around 2 : 1.1-1.3 : 2.
  • Workup: After reaction completion, the mixture is allowed to stand overnight, the solid bis(4-chlorobenzoyl) peroxide precipitates, is filtered, washed with water, and dried.

Representative Data from Analogous Benzoyl Peroxide Preparation (Adapted for 4-chlorobenzoyl derivative)

Parameter Condition Example 1 Condition Example 2 Condition Example 3
Sodium hydroxide (30%) 267 g 267 g 267 g
4-Chlorobenzoyl chloride (g) 283.8 g (analogous benzoyl chloride) 283.8 g 283.8 g
Ozone (g) 48 g 52.8 g 62.4 g
Temperature (°C) 1 10 7
Reaction time (hours) 1 4 5
Yield (%) 84.55 87.11 90.29
Purity (%) 99.46 99.57 99.73

Note: These data are from benzoyl peroxide preparation patents but are indicative of conditions applicable to this compound with appropriate substitution adjustments.

Mechanistic Insight

The ozone acts as a strong oxidant converting the benzoyl chloride into the corresponding peroxide intermediate. The strongly basic medium (NaOH) facilitates the nucleophilic attack and stabilization of the peroxide linkage. Low temperatures are critical to control the reaction rate and avoid decomposition of the peroxide product.

Preparation via Reaction of 4-Chlorobenzoyl Chloride with Hydrogen Peroxide

Another established method involves the direct reaction of 4-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base, typically sodium hydroxide or other alkaline agents. This method is widely used for symmetric and asymmetric dibenzoyl peroxides.

Reaction Scheme

  • 4-Chlorobenzoyl chloride + H2O2 + Base → this compound + Byproducts

Key Features

  • The reaction is conducted under controlled temperatures to prevent premature decomposition.
  • The base neutralizes the hydrochloric acid formed and promotes peroxide formation.
  • The method allows for the preparation of mixtures of symmetric and asymmetric dibenzoyl peroxides by varying the benzoyl chloride feedstock composition.

Advantages

  • Enables tuning of peroxide properties by mixing different substituted benzoyl chlorides.
  • Facilitates preparation of initiator mixtures with tailored decomposition temperatures and stability profiles for specific applications like silicone rubber vulcanization.

Research Findings

According to patent US9234087B2, mixtures containing bis(2,4-dichlorobenzoyl) peroxide (structurally similar to this compound) and asymmetric dibenzoyl peroxides can be prepared by reacting mixtures of benzoyl chlorides with hydrogen peroxide under alkaline conditions. This method provides peroxides with improved mechanical properties and stability, suitable for radical initiation in polymer cross-linking.

Summary Table of Preparation Methods

Preparation Method Key Reactants Conditions Advantages Limitations
Ozonolysis of 4-chlorobenzoyl chloride 4-chlorobenzoyl chloride, ozone, NaOH 1-30°C, 1-10 h, alkaline medium High purity, good yield, scalable Requires ozone handling, low temp control
Reaction with hydrogen peroxide 4-chlorobenzoyl chloride, H2O2, base Controlled temp, alkaline medium Allows mixed peroxide synthesis Sensitive to reaction conditions, safety concerns

Q & A

Q. What are the critical safety protocols for handling Bis(4-chlorobenzoyl) peroxide in laboratory settings?

this compound is classified as an organic peroxide with thermal instability. Key safety measures include:

  • Storage : Keep in a dry, well-ventilated area at temperatures below 30°C, away from incompatible materials (e.g., reducing agents, acids) to prevent decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection is required if airborne concentrations exceed limits .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid water to prevent uncontrolled reactions .

Q. What synthetic methodologies are commonly used for this compound, and how are reaction conditions optimized?

A typical synthesis involves reacting 4-chlorobenzoyl chloride with a peroxide precursor (e.g., sodium peroxide) in a chlorinated solvent like dichloromethane. Key parameters include:

  • Catalyst : TiCl₄ is often used to enhance acylation efficiency, as seen in analogous benzoyl peroxide syntheses .
  • Stoichiometry : A 2:1 molar ratio of 4-chlorobenzoyl chloride to peroxide precursor ensures complete conversion .
  • Temperature : Reactions are conducted at room temperature to minimize premature decomposition .

Q. How can the stability of this compound be evaluated under varying storage conditions?

Stability testing involves:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine decomposition onset temperatures (typically >50°C for related peroxides) .
  • Storage Trials : Monitor peroxide content over time via iodometric titration under controlled humidity and temperature (e.g., 25°C vs. 40°C) .
  • Incompatibility Screening : Test reactivity with common lab reagents (e.g., metals, bases) to identify hazardous interactions .

Advanced Research Questions

Q. How does this compound function as an oxidizing agent in nanoparticle synthesis, and how can its efficiency be optimized?

In plasmonic ink production, the peroxide acts as a radical initiator for metal nanoparticle formation. Optimization strategies include:

  • Concentration Gradients : Vary peroxide concentrations (0.1–5 wt%) to balance nucleation rates and particle size distribution .
  • Co-reductant Systems : Pair with hydrogen peroxide to modulate reaction kinetics and reduce agglomeration .
  • In Situ Monitoring : Use UV-Vis spectroscopy to track nanoparticle growth and adjust reaction time dynamically .

Q. What analytical methods are recommended for characterizing decomposition products and assessing their ecological impact?

  • Chromatography : HPLC or GC-MS to identify chlorinated byproducts (e.g., 4-chlorobenzoic acid) from thermal or photolytic degradation .
  • Ecotoxicology Assays : Use Daphnia magna or algal bioassays to evaluate acute aquatic toxicity (EC₅₀ values) of degradation products .
  • Computational Modeling : Predict bioaccumulation potential via logP calculations and persistence via QSAR models .

Q. How can factorial design principles be applied to study the decomposition kinetics of this compound?

A multi-factor approach might include:

  • Variables : Temperature (30–70°C), pH (4–10), and solvent polarity (water vs. organic media) .
  • Response Metrics : Decomposition rate constants (k) measured via iodometric titration or FTIR .
  • Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature-pH synergy) and build predictive models .

Q. What strategies resolve contradictions in reported decomposition thresholds across studies?

Discrepancies in thermal stability data often arise from:

  • Impurity Effects : Trace metals or moisture can lower decomposition onset temperatures; purity verification via NMR or elemental analysis is critical .
  • Method Variability : Standardize DSC heating rates (e.g., 10°C/min) and sample mass (1–5 mg) to ensure reproducibility .
  • Contextual Factors : Compare studies under identical humidity and solvent conditions to isolate variables .

Methodological Considerations

Q. What experimental controls are essential when studying the reactivity of this compound in radical polymerization?

  • Blank Reactions : Run trials without the peroxide to confirm its role in initiating polymerization.
  • Radical Scavengers : Add inhibitors like TEMPO to verify radical-mediated mechanisms .
  • Kinetic Quenching : Halt reactions at timed intervals to analyze molecular weight distributions via GPC .

Q. How can computational tools enhance the design of stable formulations containing this compound?

  • Molecular Dynamics (MD) : Simulate interactions with stabilizers (e.g., phthalate esters) to predict compatibility .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to degradation .
  • Process Simulation : Model large-scale storage scenarios using Aspen Plus to optimize temperature and ventilation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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